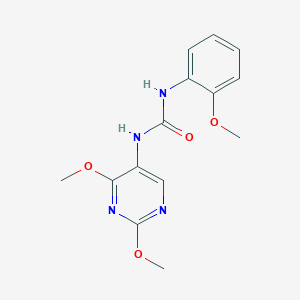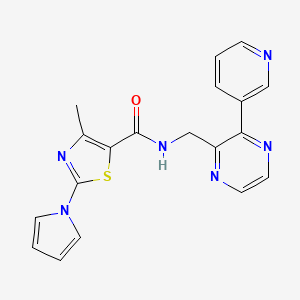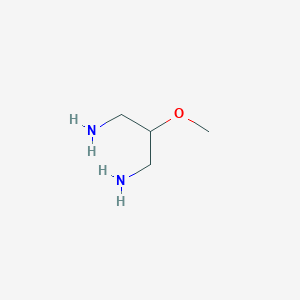![molecular formula C18H16N6O3S2 B2538609 4-((3-(4-(苯氧甲基)-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰基)苯并[c][1,2,5]噻二唑 CAS No. 2034593-30-9](/img/structure/B2538609.png)
4-((3-(4-(苯氧甲基)-1H-1,2,3-三唑-1-基)氮杂环丁烷-1-基)磺酰基)苯并[c][1,2,5]噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound incorporating various functional groups including triazole, azetidine, and thiadiazole
科学研究应用
Chemistry
Used as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry due to its multiple heteroatoms.
Biology
Investigated for its antimicrobial properties against bacteria and fungi.
Shows potential as an enzyme inhibitor in biological pathways.
Medicine
Explored as a candidate for anticancer drugs due to its ability to disrupt cell proliferation.
Evaluated for its use in developing novel pharmaceuticals targeting specific diseases.
Industry
Utilized in the creation of advanced materials, including polymers and nanomaterials.
Applied in the development of dyes and pigments due to its stable aromatic structure.
作用机制
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic state of the target molecules.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications , suggesting that they may influence photochemical reactions and related biochemical pathways.
Result of Action
Given the compound’s potential role as an electron acceptor , it may induce changes in the electronic state of target molecules, potentially influencing their function.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Begin with the synthesis of phenoxymethylated triazole via a click reaction between azide and alkyne.
Step 2: : Introduce the azetidine ring through nucleophilic substitution.
Step 3: : Couple the intermediate with a benzo[c][1,2,5]thiadiazole derivative via sulfonylation.
Industrial Production Methods
Industrial production involves optimizing yields and purity through scale-up techniques such as continuous flow reactors and microwave-assisted syntheses, ensuring the reaction conditions are precisely controlled to prevent unwanted by-products.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.
Reduction: : Possible at the triazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrazine or sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products involve reduced triazole rings.
Substitution reactions produce various functionalized derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
4-(2-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: : Another compound with triazole and sulfonyl functionalities, differing in the attachment and additional ring structure.
2-((1H-1,2,3-Triazol-1-yl)methyl)benzo[c][1,2,5]thiadiazole: : Similar triazole and thiadiazole rings but lacks the phenyl group.
Uniqueness
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is distinguished by its specific arrangement of multiple functional groups, enabling unique reactivity patterns and a broader range of applications compared to other similar compounds.
Feel free to dive deeper into any of these sections!
属性
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2538534.png)
![N-(2,5-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2538536.png)


![2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)
![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)
![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)


![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)
